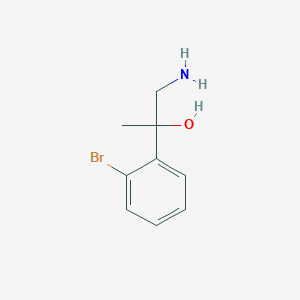

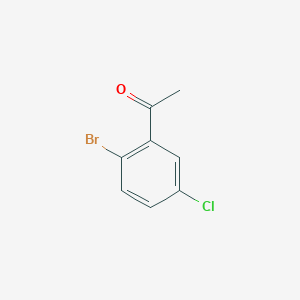

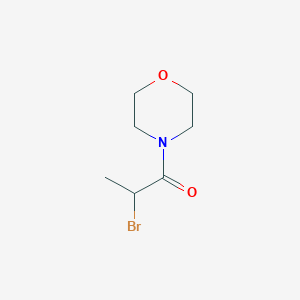

4-(2-溴丙酰基)吗啉

描述

The compound "4-(2-Bromopropanoyl)morpholine" is a derivative of morpholine, which is a versatile heterocyclic compound featuring a six-membered ring containing both nitrogen and oxygen atoms. Morpholine derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through various methods. A notable strategy involves a four-step synthesis from enantiomerically pure amino alcohols, where a key step is a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide, leading to morpholine products as single stereoisomers in moderate to good yield . Another approach for synthesizing morpholine derivatives includes the reaction of 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with Grignard compounds, yielding a series of tertiary amino alcohols . Additionally, a one-pot synthesis from 4-bromobenzaldehyde, 2-naphthol, and morpholine has been reported, resulting in compounds with the morpholine ring adopting a chair conformation .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of synthesized derivatives has been confirmed by IR, 1H-NMR, and sometimes 13C-NMR . X-ray single crystal diffraction studies have also been employed to determine the crystal structure of certain morpholine derivatives, providing detailed information about the lattice parameters and the conformation of the morpholine ring .

Chemical Reactions Analysis

Morpholine derivatives can undergo a variety of chemical reactions. The synthesis of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds through Crossed-Aldol condensation is an example of the chemical reactivity of morpholine-containing compounds . The reactivity of these compounds can be influenced by substituents, which has been studied through statistical analysis correlating spectral data with various substituent constants .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are characterized by their spectroscopic data, which include UV, IR, and NMR spectra. These properties are influenced by the nature of the substituents on the morpholine ring. For example, the antimicrobial activities of synthesized substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-ones have been screened, indicating the potential biological relevance of these compounds . The crystal structure analysis also provides insights into the physical properties, such as the crystalline form and the angles between different molecular planes .

科学研究应用

合成应用

吗啉衍生物合成:D’hooghe 等人(2006 年)的研究展示了使用亲电诱导环合合成各种吗啉衍生物,例如顺式-3,5-二(溴甲基)-4-叔丁基吗啉,这表明了吗啉在合成有机化学中的用途 (D’hooghe 等人,2006)。

生物活性化合物制备:Sakthikumar 等人(2019 年)探索了基于吗啉的金属配合物,这些配合物表现出 DNA 和蛋白质相互作用能力,表明它们在药物设计和生物医学研究中的潜力 (Sakthikumar 等人,2019)。

杂环化合物合成:Kumar 等人(2007 年)的研究重点是合成含吗啉的化合物,强调了吗啉在合成潜在抗菌剂中的重要性 (Kumar 等人,2007)。

化学结构分析:Ibiş 等人(2010 年)对吗啉化合物进行了结构分析,展示了吗啉在晶体学和结构化学中的作用 (Ibiş 等人,2010)。

化学性质和反应

在化学反应中的作用:罗等人(2015 年)描述了一种涉及吗啉的化学反应,强调了其在合成途径中的反应性和潜力 (罗等人,2015)。

吗啉在药物合成中:Kauffman 等人(2000 年)的研究重点是使用吗啉衍生物合成候选药物,表明了其在药物化学中的重要性 (Kauffman 等人,2000)。

属性

IUPAC Name |

2-bromo-1-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO2/c1-6(8)7(10)9-2-4-11-5-3-9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJDDSHJGNOYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCOCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromopropanoyl)morpholine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。